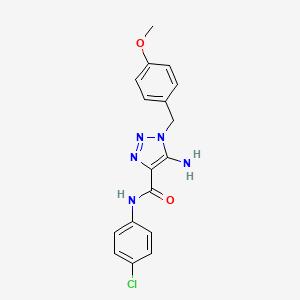

5-amino-N-(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-amino-N-(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Properties

IUPAC Name |

5-amino-N-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c1-25-14-8-2-11(3-9-14)10-23-16(19)15(21-22-23)17(24)20-13-6-4-12(18)5-7-13/h2-9H,10,19H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACDNVJVAZYOCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

Substitution Reactions: Introduction of the amino group and the carboxamide group can be done through nucleophilic substitution reactions.

Functional Group Modifications: The chlorophenyl and methoxybenzyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the methoxy group.

Reduction: Reduction reactions could target the nitro group if present in intermediates.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including 5-amino-N-(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide. The compound has demonstrated efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial properties of triazole derivatives, compounds were tested against a range of Gram-positive and Gram-negative bacteria. The results indicated that the triazole derivatives exhibited significant antibacterial activity, with some compounds showing Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-amino-N-(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | E. coli | 15 |

| 5-amino-N-(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | S. aureus | 10 |

Anticancer Applications

The compound also shows promise in anticancer applications. Triazoles are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

A recent investigation into the anticancer properties of triazole derivatives found that 5-amino-N-(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exhibited cytotoxic effects against breast cancer cell lines (MCF7) and other tumor models. The study utilized Sulforhodamine B assays to quantify cell viability post-treatment.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12 |

| A549 | 8 |

| HeLa | 10 |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is crucial for understanding its potential therapeutic applications. Molecular docking studies have suggested that the compound interacts with specific enzyme targets involved in bacterial metabolism and cancer cell proliferation.

Molecular Docking Analysis

Docking studies revealed high binding affinities for the target enzymes, indicating robust interactions that could explain the observed biological activities .

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| DNA gyrase | -9.5 |

| Topoisomerase II | -9.8 |

Mechanism of Action

The mechanism of action of 5-amino-N-(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interacting with key residues. This can disrupt normal cellular processes, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Fluconazole: A triazole antifungal agent.

Itraconazole: Another antifungal triazole.

Voriconazole: A broad-spectrum antifungal.

Uniqueness

5-amino-N-(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide may have unique properties due to the specific arrangement of its functional groups, which can influence its biological activity and chemical reactivity.

Biological Activity

The compound 5-amino-N-(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is part of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, structural characteristics, and biological activity of this compound, supported by relevant research findings and data tables.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process that typically includes the formation of the triazole ring through a reaction between azides and alkynes (click chemistry). The specific synthesis method for this compound has not been extensively documented in the literature; however, related compounds have been synthesized using similar methodologies. For example, a study detailed the synthesis of various triazole derivatives using 1,1'-carbonyldiimidazole as a coupling agent to facilitate the reaction between an amine and a carboxylic acid derivative .

Structural Formula

The molecular formula for 5-amino-N-(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is:

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of triazole derivatives. For instance, compounds containing the triazole moiety have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies indicated that certain triazole derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor. Triazoles have been reported to possess inhibitory effects on cholinesterase enzymes, which are crucial in neuromodulation and are implicated in neurodegenerative diseases like Alzheimer's. Some studies have shown that triazole derivatives can act as noncompetitive inhibitors of acetylcholinesterase (AChE) with varying degrees of potency .

Study on Anticholinesterase Activity

A study investigated a series of triazole compounds for their anticholinesterase activity. The results demonstrated that certain derivatives displayed significant inhibition against AChE with IC50 values in the low micromolar range. The presence of specific substituents on the triazole ring influenced their inhibitory potency .

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Compound A | 0.23 | Noncompetitive |

| Compound B | 0.12 | Competitive |

| 5-amino-N-(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | TBD | TBD |

Neuroprotective Effects

Another research highlighted the neuroprotective effects of triazole derivatives against oxidative stress-induced neurotoxicity. The compounds were found to protect neuronal cells from hydrogen peroxide-induced damage . This suggests that 5-amino-N-(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide may also exhibit similar protective properties.

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of substituted anilines (e.g., 4-chloroaniline) with isocyanides or carbonyl derivatives to form intermediates like carboximidoyl chlorides.

- Step 2 : Cyclization with sodium azide via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core .

- Step 3 : Functionalization of the triazole with a 4-methoxybenzyl group and subsequent carboxamide formation. Key Considerations : Optimize reaction conditions (temperature, catalyst loading) to improve yield and purity. Use HPLC or column chromatography for purification .

Example Table: Key Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₅ClN₅O₂ | Computed |

| Molecular Weight | 364.79 g/mol | PubChem |

| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N | PubChem |

Q. How is structural characterization performed for this compound?

- X-ray Crystallography : Use SHELX suite (SHELXL for refinement) to determine crystal structure. Key parameters: R-factor < 0.05, anisotropic displacement parameters .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxybenzyl protons at ~3.8 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight .

- Thermal Analysis : DSC/TGA to assess stability and polymorphism.

Q. What biological targets or mechanisms are associated with this compound?

- Primary Targets : Inhibits enzymes like carbonic anhydrase (binding to active sites) and kinases via competitive inhibition.

- Mechanism : The triazole core interacts with catalytic residues, while the 4-chlorophenyl group enhances hydrophobic binding .

- Assays : Use fluorometric or calorimetric (ITC) assays to measure IC₅₀ values. Validate selectivity using kinase profiling panels .

Advanced Research Questions

Q. How can contradictory data on enzyme inhibition across studies be resolved?

- Experimental Variables : Standardize assay conditions (pH, temperature, substrate concentration). For example, carbonic anhydrase assays are sensitive to CO₂ levels .

- Structural Analogues : Compare inhibitory activity of derivatives (e.g., substituent variations on the benzyl group) to identify structure-activity relationships (SAR) .

- Data Reconciliation : Apply meta-analysis tools (e.g., RevMan) to statistically aggregate results from multiple studies.

Q. What computational strategies predict binding modes and optimize derivatives?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase. Focus on hydrogen bonding (triazole NH to Zn²⁺) and π-π stacking (chlorophenyl to hydrophobic pockets) .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes.

- QSAR Models : Train models on datasets of IC₅₀ values and physicochemical descriptors (e.g., logP, polar surface area) to prioritize derivatives .

Q. What formulation strategies address low aqueous solubility for in vivo studies?

- Derivatization : Introduce ionizable groups (e.g., sulfonate) or PEGylation to enhance hydrophilicity .

- Nanocarriers : Encapsulate in liposomes (size: 100–200 nm) or polymeric nanoparticles (PLGA) for sustained release.

- Co-Solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) in preclinical dosing. Validate biocompatibility via hemolysis assays .

Q. How can crystallographic refinement challenges (e.g., twinning) be addressed?

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement Tools : SHELXL’s TWIN/BASF commands to model twinning. Validate with R₁₋ᵢₙₜ and GooF metrics .

- Visualization : WinGX/ORTEP for Windows to analyze anisotropic displacement ellipsoids and hydrogen-bonding networks .

Future Research Directions

- Target Expansion : Screen against epigenetic regulators (e.g., HDACs) using high-throughput crystallography .

- In Vivo Efficacy : Evaluate pharmacokinetics (Cₘₐₓ, t₁/₂) in rodent models of inflammation or cancer.

- Machine Learning : Train deep learning models (e.g., DeepDTA) to predict binding affinities for unexplored targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.